molecular formula C16H26O4 B14732209 Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate CAS No. 6337-30-0

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate

Cat. No.: B14732209
CAS No.: 6337-30-0
M. Wt: 282.37 g/mol
InChI Key: GGVIOPNXWBYKJL-UHFFFAOYSA-N
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Description

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is an organic compound with the molecular formula C16H26O4. It is a diester derivative of hexanedioic acid, featuring two prop-2-en-1-yl groups attached to the 2 and 5 positions of the hexanedioate backbone. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is generally synthesized through organic synthesis methods. One common route involves the esterification of hexanedioic acid with prop-2-en-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 2,5-di(prop-2-en-1-yl)hexanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The prop-2-en-1-yl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is unique due to its specific substitution pattern and the presence of prop-2-en-1-yl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

6337-30-0

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

diethyl 2,5-bis(prop-2-enyl)hexanedioate

InChI

InChI=1S/C16H26O4/c1-5-9-13(15(17)19-7-3)11-12-14(10-6-2)16(18)20-8-4/h5-6,13-14H,1-2,7-12H2,3-4H3

InChI Key

GGVIOPNXWBYKJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(CC=C)C(=O)OCC)CC=C

Origin of Product

United States

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